![molecular formula C10H16Cl2O2 B14385955 1,1-Dichloro-7,7-dimethyl-5-propyl-4,6-dioxaspiro[2.4]heptane CAS No. 89995-52-8](/img/structure/B14385955.png)
1,1-Dichloro-7,7-dimethyl-5-propyl-4,6-dioxaspiro[2.4]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dichloro-7,7-dimethyl-5-propyl-4,6-dioxaspiro[2.4]heptane is a synthetic organic compound with a unique spirocyclic structure. This compound is characterized by its two chlorine atoms, two oxygen atoms, and a spiro linkage, which gives it distinct chemical properties. It is used in various scientific research applications due to its unique reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dichloro-7,7-dimethyl-5-propyl-4,6-dioxaspiro[2.4]heptane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a chlorinated ketone with a diol in the presence of an acid catalyst. The reaction proceeds through the formation of a spiro intermediate, which is then chlorinated to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process typically includes steps such as mixing, heating, and purification to ensure high yield and purity of the final product. Advanced techniques like distillation and crystallization are often employed to isolate and purify the compound.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Dichloro-7,7-dimethyl-5-propyl-4,6-dioxaspiro[2.4]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dechlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones, while substitution reactions can produce various functionalized derivatives.
Aplicaciones Científicas De Investigación
1,1-Dichloro-7,7-dimethyl-5-propyl-4,6-dioxaspiro[2.4]heptane is utilized in several scientific research fields:
Chemistry: It serves as a model compound for studying spirocyclic structures and their reactivity.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, such as drug development and delivery systems, is ongoing.
Industry: It is employed in the synthesis of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1,1-Dichloro-7,7-dimethyl-5-propyl-4,6-dioxaspiro[2.4]heptane involves its interaction with molecular targets through its reactive chlorine atoms and spirocyclic structure. These interactions can lead to the formation of covalent bonds with target molecules, altering their function and activity. The specific pathways involved depend on the context of its application, such as enzyme inhibition or activation in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1-Dichloro-7,7-dimethyl-5-propyl-4,6-dioxaspiro[2.4]octane
- 1,1-Dichloro-7,7-dimethyl-5-propyl-4,6-dioxaspiro[2.4]nonane
Uniqueness
1,1-Dichloro-7,7-dimethyl-5-propyl-4,6-dioxaspiro[2.4]heptane is unique due to its specific spirocyclic structure and the presence of two chlorine atoms, which confer distinct reactivity and stability. Compared to similar compounds, it offers unique opportunities for research and application in various fields.
Propiedades
Número CAS |
89995-52-8 |
|---|---|
Fórmula molecular |
C10H16Cl2O2 |
Peso molecular |
239.14 g/mol |
Nombre IUPAC |
2,2-dichloro-7,7-dimethyl-5-propyl-4,6-dioxaspiro[2.4]heptane |
InChI |
InChI=1S/C10H16Cl2O2/c1-4-5-7-13-8(2,3)9(14-7)6-10(9,11)12/h7H,4-6H2,1-3H3 |
Clave InChI |
OMBOXQBIMLGIML-UHFFFAOYSA-N |
SMILES canónico |
CCCC1OC(C2(O1)CC2(Cl)Cl)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


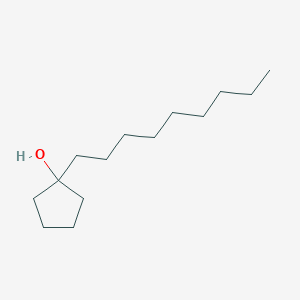
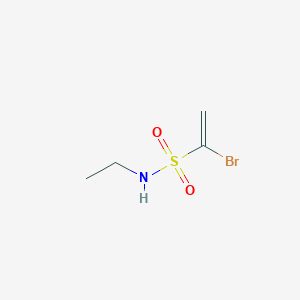
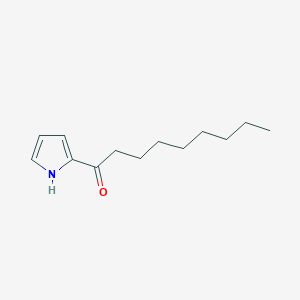

![Benzoic acid, 4-[(2-nitrobenzoyl)oxy]-](/img/structure/B14385909.png)
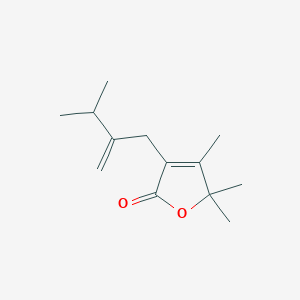

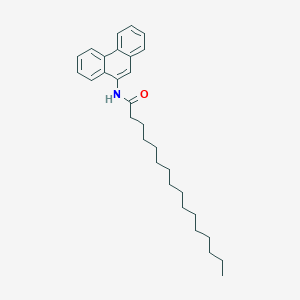
![2-{[(1H-Imidazol-5-yl)methyl]sulfanyl}-1H-imidazole](/img/structure/B14385936.png)

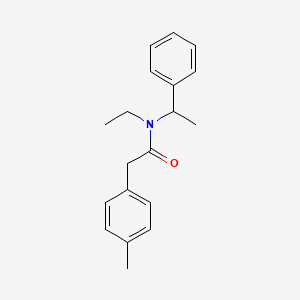
![2-(chloroacetyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one](/img/structure/B14385964.png)

![1-Phenyl-4-{2-[(trimethylsilyl)oxy]ethyl}piperazine](/img/structure/B14385972.png)
